Carbazol-9-yl-acetic acid
Overview
Description
Carbazol-9-yl-acetic acid and its derivatives are a class of compounds that have been extensively studied due to their interesting optical properties and potential applications in various fields such as photopolymerization, electrochromic devices, and biological activities. These compounds are characterized by the presence of a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused on either side of a pyrrole ring, and an acetic acid group attached to the ninth position of the carbazole.
Synthesis Analysis
The synthesis of carbazole-based compounds often involves multi-step reactions including Sonogashira coupling and Knoevenagel reactions, as well as other techniques such as o-methyl benzoylation, acetylation, oximation, and esterification . For instance, compounds such as 6-((4-(diphenylamino)phenyl)ethynyl)-9-ethyl-9H-carbazole-3-carbaldehyde and its analogs were synthesized through these methods . Another example is the synthesis of 1-{6-(2-methylbenzoyl)-N-ethylcarbazole-3-yl}-ethane-1-one oxime O-acetate, which was achieved with a moderate yield and confirmed by spectroscopic methods . Additionally, microwave-assisted rapid synthesis has been employed for the preparation of substituted carbazole-9-acetic and propionic acids, highlighting the efficiency of modern synthetic techniques .
Molecular Structure Analysis
The molecular structures of these compounds have been elucidated using various spectroscopic techniques such as NMR, IR, and single crystal X-ray crystallography. For example, a dicopper(I) complex with 2-(9H-carbazol-9-yl) acetic acid was structurally characterized and found to have a monoclinic space group with specific cell dimensions . Similarly, the structure of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was determined through X-ray diffraction studies, revealing a non-planar conformation with specific intermolecular interactions .
Chemical Reactions Analysis
Carbazole derivatives undergo various chemical reactions that are essential for their applications. For instance, the electropolymerization of 2-(9H-carbazol-9-yl) acetic acid on a platinum electrode leads to the formation of a thin film with electrochromic properties . The reactivity of these compounds allows for the formation of complex structures and polymers that can be tailored for specific uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations have shown that these structures are coplanar-conjugated and uniform in shape . Their optical properties, such as absorption and fluorescence spectra, are characterized by π–π* and n–π* electron transitions, which are crucial for their function as dyes or photosensitizers . The electrochemical properties of poly(2-(9H-carbazol-9-yl) acetic acid) films have been studied, revealing their color change upon oxidation and high transmittance in the neutral state, along with notable conductivity .
Scientific Research Applications
Electrodeposition and Characterization of Conducting Polymer Films
- Scientific Field : Electrochemistry .
- Application Summary : Carbazol-9-yl-acetic acid is used in the electrodeposition of conducting polymer films . These films are obtained from electrolyte solutions containing carbazole (Cz) and 2- (9H-carbazol-9-yl)acetic acid (CzA) monomers .
- Methods of Application : Electrochemical oxidation of mixtures of carbazole and 2-(9H-carbazol-9-yl)acetic acid was performed in acetonitrile solutions . Different Cz and CzA feed ratios were used to electrodeposit solid polymer films of various compositions .
- Results : The ratio of Cz:CzA monomers had a significant impact on the electroactivity, thickness, morphology, and stiffness of the electrodeposited polymer films . The films prepared from 70:30 and 50:50 ratios in Cz:CzA monomer solutions were found to be the most interesting because these green films are conductive, thick, low in stiffness, do not show cracks and are resistant to prolonged immersion in water .
Electropolymerization
- Scientific Field : Solid State Electrochemistry .
- Application Summary : Carbazol-9-yl-acetic acid is used in the electropolymerization processes . The carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .
- Methods of Application : The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives are considered .
- Results : Conjugated monomers of carbazole derivatives and their polymers attract interest due to their suitability in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors and supercapacitors, etc .
Organic Electronics
- Scientific Field : Organic Electronics .
- Application Summary : Carbazol-9-yl-acetic acid exhibits high charge carrier mobility and photochemical stability . It also has high thermal and electroluminescent properties that make it useful in organic electronics based application .
Pigment Production
- Scientific Field : Chemical Industry .
- Application Summary : Carbazol-9-yl-acetic acid is used in the production of pigment violet 23 .
Synthesis of Rimcazole
- Scientific Field : Pharmaceutical Industry .
- Application Summary : Carbazol-9-yl-acetic acid is used in the synthesis of Rimcazole , a drug that has been studied for its anti-cancer properties.
Synthesis of Carprofen
- Scientific Field : Veterinary Medicine .
- Application Summary : Carbazol-9-yl-acetic acid is used in the synthesis of Carprofen , a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine.
Organic Light Emitting Diodes (OLEDs)
- Scientific Field : Electronics .
- Application Summary : Carbazol-9-yl-acetic acid can be used as a conducting polymer in the fabrication of a variety of devices which include organic light emitting diodes (OLEDs) .
Photovoltaic Cells
- Scientific Field : Solar Energy .
- Application Summary : Carbazol-9-yl-acetic acid can be used in the fabrication of photovoltaic cells .
Memory Based Devices
Future Directions
Carbazole and its derivatives, including Carbazol-9-yl-acetic acid, have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors . Future research could focus on exploring these applications further.
properties
IUPAC Name |
2-carbazol-9-ylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-14(17)9-15-12-7-3-1-5-10(12)11-6-2-4-8-13(11)15/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDMLLFEZXXJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384666 | |
Record name | Carbazol-9-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazol-9-yl-acetic acid | |
CAS RN |
524-80-1 | |
Record name | 9-Carbazoleacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazol-9-yl-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Carbazoleacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-CARBAZOLEACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/547WS9128O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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